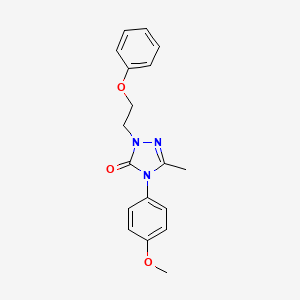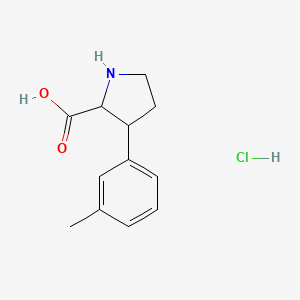![molecular formula C21H23N3O4S B2668682 Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-96-8](/img/structure/B2668682.png)
Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound exhibits a unique combination of structural elements that make it a subject of interest in synthetic chemistry, biological research, and potential medicinal applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl acetoacetate, allylthiol, and guanidine. The process generally follows these steps:
Condensation Reaction: : The initial step involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Cyclization: : The resulting intermediate undergoes cyclization with guanidine under controlled temperature and pH conditions to form the pyrido[2,3-d]pyrimidine core.
Allylation: : Allylthiol is introduced in the presence of a suitable catalyst to attach the allylthio group to the core structure.
Esterification: : Finally, esterification is carried out to introduce the ethyl carboxylate group.
Industrial Production Methods
While the above steps are typically employed in laboratory-scale synthesis, industrial production methods may involve more optimized and scalable processes. These often include the use of advanced catalysts, automated reaction systems, and continuous flow chemistry to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, often resulting in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride, typically reducing the carbonyl groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, allowing for the modification of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to the formation of alcohols or amines.
科学的研究の応用
Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has garnered attention in various fields of scientific research:
Chemistry
Catalysis: : Used as a ligand in catalysis for various organic transformations.
Material Science: : Employed in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it useful in biochemical assays.
Molecular Probes: : Utilized as a probe for studying cellular processes and signaling pathways.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Development: : A candidate for the development of novel drugs targeting specific biological pathways.
作用機序
The mechanism of action of Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through:
Binding to Active Sites: : Inhibiting the activity of enzymes by binding to their active sites.
Modulating Pathways: : Influencing cellular signaling pathways, leading to altered cellular responses.
類似化合物との比較
When compared to similar compounds, Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural elements. Similar compounds may include:
Ethyl 2-(methylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Ethyl 2-(allylthio)-5-(phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
特性
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-11-29-21-23-18-17(19(25)24-21)16(13-7-9-14(27-4)10-8-13)15(12(3)22-18)20(26)28-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDZUUNSUKKTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)

![N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2668604.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2668606.png)

![phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2668609.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668612.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2668619.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)
